molecular formula C29H31NO B11524635 7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one

Cat. No.: B11524635
M. Wt: 409.6 g/mol
InChI Key: ZPWXFJIPDOYOKH-UHFFFAOYSA-N
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Description

12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butylphenyl group, which contributes to its stability and reactivity. Its molecular structure includes multiple rings and a nitrogen atom, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

The synthesis of 12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as NaOH. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in industrial applications such as the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 12-(4-TERT-BUTYLPHENYL)-3,3-DIMETHYL-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C29H31NO

Molecular Weight

409.6 g/mol

IUPAC Name

7-(4-tert-butylphenyl)-10,10-dimethyl-7,9,11,12-tetrahydronaphtho[1,2-b]quinolin-8-one

InChI

InChI=1S/C29H31NO/c1-28(2,3)20-13-10-19(11-14-20)25-22-15-12-18-8-6-7-9-21(18)27(22)30-23-16-29(4,5)17-24(31)26(23)25/h6-15,25,30H,16-17H2,1-5H3

InChI Key

ZPWXFJIPDOYOKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

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